molecular formula C16H19BrN2O3S2 B2530723 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034573-80-1

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No. B2530723
CAS RN: 2034573-80-1
M. Wt: 431.36
InChI Key: HYTJRLDPPQRNKS-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a complex molecule that likely contains a bromine atom attached to a benzene ring which is further substituted with a sulfonamide group. The sulfonamide is linked to a furan ring through a thiomorpholine moiety. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related furan derivatives has been demonstrated through a palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids, which can yield furanone derivatives when trapped by simple allenes . Although the exact synthesis of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is not detailed in the provided papers, similar synthetic strategies involving palladium-catalyzed reactions or nucleophilic substitution could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a furan ring, which is a five-membered oxygen-containing heterocycle, known for its aromaticity and reactivity. The thiomorpholine group would introduce a sulfur atom into the ring system, potentially affecting the electronic properties of the molecule. The presence of the bromine atom and the sulfonamide group would further influence the molecule's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The bromine atom in the molecule suggests that it could undergo various chemical reactions, such as nucleophilic substitution, where the bromine atom could be replaced by another nucleophile. The sulfonamide group could also participate in reactions, potentially acting as an electrophile or as a site for further substitution. The furan ring could undergo electrophilic aromatic substitution, given its aromatic nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide would be influenced by its functional groups. The bromine atom would contribute to the molecule's mass and could affect its boiling point and density. The sulfonamide group could impact the solubility of the compound in water and other solvents, as well as its acidity or basicity. The furan ring's aromaticity would play a role in the molecule's UV-Vis absorption properties, potentially making it detectable by spectroscopic methods.

Scientific Research Applications

Photodynamic Therapy

  • Photosensitizer in Cancer Treatment : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown potential as Type II photosensitizers for treating cancer in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Derivatization

  • Precursors in Chemical Synthesis : Novel arylsulfonylthiophene- and furan-2-sulfonamides are synthesized from 3-arylsulfonyl heterocycles, where bromomethyl analogs serve as precursors to amine derivatives. This process highlights the role of these compounds in synthesizing various chemical structures, potentially expanding their applications in chemical synthesis (Hartman & Halczenko, 1990).

Photophysicochemical Properties

  • Photocatalytic Applications : Zinc(II) phthalocyanine with benzenesulfonamide derivatives has been studied for its photophysical and photochemical properties, indicating its suitability for photocatalytic applications. Such applications could range from environmental remediation to energy conversion (Öncül, Öztürk, & Pişkin, 2021).

Spectroscopic and Computational Studies

  • Spectroscopic Analysis : The compound has been characterized using various spectroscopic methods, contributing to a deeper understanding of its structure and properties. This includes DFT, HOMO–LUMO, and molecular docking studies which provide insights into its electronic structure and potential interactions (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).

Medicinal Chemistry

  • Antimicrobial and Anti-inflammatory Agents : Derivatives of benzenesulfonamides, including those similar to the compound , have shown promise in antimicrobial and anti-inflammatory activities. These properties are crucial for developing new therapeutic agents (Bekhit et al., 2008).

  • Cholinesterase Inhibition for Alzheimer’s Disease : Brominated derivatives have been identified as inhibitors of cholinesterases, suggesting potential applications in the treatment of Alzheimer’s Disease (Abbasi et al., 2014).

properties

IUPAC Name

4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-8-22-12-13)19-6-9-23-10-7-19/h1-5,8,12,16,18H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTJRLDPPQRNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

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